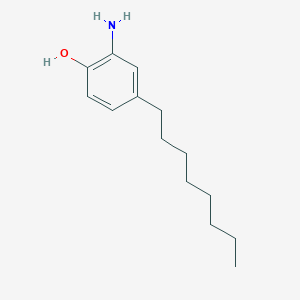
2-amino-4-octylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-octylphenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has an amino group (-NH2) and an octyl group (C8H17) attached to the phenol ring, making it unique in its structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-octylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with an octylamine under basic conditions . Another method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of phenol is coupled with an octyl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using automated reactors. The process often includes the use of high-pressure and high-temperature conditions to ensure efficient conversion and yield. The choice of solvents, catalysts, and purification methods are optimized to meet industrial standards and regulatory requirements.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-4-octylphenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols
Aplicaciones Científicas De Investigación
2-amino-4-octylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as an antioxidant and its role in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized in the production of surfactants, resins, and coatings.
Mecanismo De Acción
The mechanism of action of 2-amino-4-octylphenol primarily involves its antioxidant properties. It acts by scavenging free radicals and chelating metal ions, thereby preventing oxidative damage to cells . The compound also modulates various cellular signaling pathways, including the Nrf2 pathway, which regulates the expression of antioxidant proteins .
Comparación Con Compuestos Similares
2-amino-4-octylphenol can be compared with other phenolic compounds such as:
Tyrosol: 4-(2-Hydroxyethyl)phenol
Hydroxytyrosol: 4-(2-Hydroxyethyl)-1,2-benzenediol
Uniqueness
This compound is unique due to the presence of both an amino group and a long alkyl chain, which imparts distinct chemical and physical properties. This structural uniqueness makes it suitable for specific applications where other phenolic compounds may not be as effective.
List of Similar Compounds
- Tyrosol
- Hydroxytyrosol
- 4-Aminophenol
- 2,4-Dichlorophenol
Propiedades
Número CAS |
18733-06-7 |
|---|---|
Fórmula molecular |
C14H23NO |
Peso molecular |
221.34 g/mol |
Nombre IUPAC |
2-amino-4-octylphenol |
InChI |
InChI=1S/C14H23NO/c1-2-3-4-5-6-7-8-12-9-10-14(16)13(15)11-12/h9-11,16H,2-8,15H2,1H3 |
Clave InChI |
WIGLOOILYJEWKY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC(=C(C=C1)O)N |
SMILES canónico |
CCCCCCCCC1=CC(=C(C=C1)O)N |
Key on ui other cas no. |
18733-06-7 |
Sinónimos |
2-Amino-4-octylphenol |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














